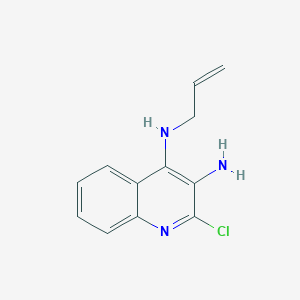

N4-allyl-2-chloroquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-4-N-prop-2-enylquinoline-3,4-diamine |

InChI |

InChI=1S/C12H12ClN3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(13)10(11)14/h2-6H,1,7,14H2,(H,15,16) |

InChI Key |

ZHGMTFGNRVRJHW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=C(C(=NC2=CC=CC=C21)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

N4-allyl-2-chloroquinoline-3,4-diamine and its derivatives have been investigated for their anticancer properties. Quinoline-based compounds are known for their ability to inhibit various kinases, which play a crucial role in cancer progression.

Case Study: Inhibition of AKT1

- A study synthesized several derivatives of 2-chloroquinoline-3-carbaldehydes, including this compound, and evaluated their inhibitory effects on the AKT1 enzyme, a key player in cancer cell signaling pathways. The compounds exhibited varying degrees of inhibition, with some showing significant potency against cancer cell lines .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3b (6-Me) | 113.76 | AKT1 |

| 3d (6-OEt) | 107.58 | AKT1 |

This data indicates the potential of this compound as a lead compound for developing new anticancer therapies.

Neurodegenerative Disease Treatment

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural characteristics allow it to interact with biological targets implicated in these conditions.

Case Study: Neuroprotective Properties

- Research has indicated that quinoline derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration. The aliphatic chain substitution in this compound enhances its ability to penetrate the blood-brain barrier and exert neuroprotective effects .

Antimalarial Activity

Quinoline derivatives are traditionally known for their antimalarial properties, particularly against chloroquine-resistant strains of malaria.

Case Study: Antimalarial Efficacy

- A study demonstrated that modifications in the quinoline structure could lead to improved efficacy against resistant malaria parasites. This compound was part of a series of compounds tested for their ability to inhibit Plasmodium falciparum growth .

| Compound | Activity Against CQ-R Strains | Mechanism |

|---|---|---|

| N4-allyl derivative | High | Inhibition of heme polymerization |

This highlights the compound's potential as a candidate for new antimalarial drugs.

Acetylcholinesterase Inhibition

Another promising application is in the development of acetylcholinesterase inhibitors, which are vital for treating conditions like Alzheimer's disease.

Case Study: AChE Inhibition

- Research has shown that quinoline derivatives can effectively inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain. This suggests that this compound may contribute to cognitive enhancement in neurodegenerative disorders .

Corrosion Inhibition

Beyond medicinal applications, this compound has been studied for its properties as a corrosion inhibitor in metal protection.

Case Study: Corrosion Studies

- The compound demonstrated significant corrosion inhibition efficiency in acidic environments, making it useful for protecting metals from degradation .

| Environment | Corrosion Rate Reduction (%) |

|---|---|

| 2 M HCl | 75 |

| 1 M HNO3 | 97.7 |

This application underscores the versatility of this compound beyond pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Substituted Aryl Groups

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Features a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3. Its melting point (223–225°C) and synthesis via PdCl₂(PPh₃)₂ catalysis highlight the influence of bulky substituents on thermal stability and reaction pathways .

- N4-Allyl-2-chloroquinoline-3,4-diamine: The allyl group may enhance solubility in organic solvents compared to aryl-substituted derivatives, while the chlorine atom at position 2 could increase electrophilicity for nucleophilic substitutions.

Ethylenediamine-Functionalized Quinoline Derivatives

describes N,N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine, a condensation product with ethylenediamine. Such derivatives exhibit high melting points (>300°C), suggesting that amine-functionalized quinolines form stable crystalline structures.

Comparison with Heterocyclic Analogs

Triazine-Based Compounds

- N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine: This triazine derivative shares functional groups (allyl, chloro, diamine) but differs in core structure. However, their synthetic versatility allows scalable production for industrial applications .

Quinazoline Derivatives

- 6-Methylquinazoline-2,4-diamine (IC2): A DNA intercalator with comparable activity to Doxorubicin. The quinazoline core’s nitrogen arrangement enhances planarity, favoring DNA binding. The chlorine and allyl groups in this compound may similarly improve intercalation by increasing hydrophobicity and π-π stacking .

Physical and Chemical Properties

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the cornerstone for introducing the C3-aldehyde moiety. Acetanilide derivatives react with POCl₃ and DMF under controlled conditions to yield 2-chloroquinoline-3-carbaldehydes. For example:

-

Reaction Conditions : Acetanilide (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq), 80°C, 6 h.

-

Characterization : IR (C=O stretch: 1695 cm⁻¹), ¹H NMR (δ 10.2 ppm, aldehyde proton).

Reductive Amination for C3-Amine Installation

Schiff Base Formation and Reduction

The aldehyde group at C3 is converted to an amine via reductive amination:

-

Schiff Base Synthesis : 2-Chloroquinoline-3-carbaldehyde reacts with ammonium acetate in ethanol under reflux (4 h), forming the imine intermediate.

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the primary amine.

C4-Amination Strategies

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring facilitates SNAr at C4 when activated by electron-withdrawing groups:

Buchwald-Hartwig Amination

Pd-catalyzed coupling introduces amines at C4 on halogenated quinolines:

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

-

Conditions : 100°C, toluene, 24 h.

N4-Allylation of 2-Chloroquinoline-3,4-Diamine

Alkylation with Allyl Bromide

The primary amine at C4 undergoes alkylation under mild conditions:

Mitsunobu Reaction for Stereocontrol

For chiral N4-allyl derivatives, the Mitsunobu reaction ensures retention of configuration:

Analytical Validation and Spectral Data

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination → Allylation | 75 | 98 | Scalable, minimal byproducts |

| Buchwald-Hartwig → Allylation | 82 | 97 | Regioselective, functional group tolerance |

| Mitsunobu Allylation | 76 | 95 | Stereochemical control |

Mechanistic Considerations and Optimization

Allylation Kinetics

The reaction rate for N4-allylation follows second-order kinetics, dependent on [amine] and [allyl bromide]. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while K₂CO₃ mitigates acid formation.

Side Reactions

-

Over-Alkylation : Controlled by stoichiometric use of allyl bromide (1.2 eq).

-

Quinoline Ring Oxidation : Avoided by excluding strong oxidizers (e.g., MnO₂).

Industrial Scalability and Green Chemistry

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N4-allyl-2-chloroquinoline-3,4-diamine?

- Methodological Answer : A reflux system with ethanol as the solvent and catalytic acetic acid is commonly employed for analogous quinoline derivatives, as demonstrated in the synthesis of substituted chloroquinoline-diamine compounds . Pd-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂) may enhance regioselectivity when introducing allyl groups, as shown in related quinoline syntheses . Monitor reaction progress via TLC (ethyl acetate/n-hexane, 1:1) and purify via recrystallization or column chromatography.

Q. What analytical techniques are recommended for structural confirmation?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Analyze proton environments (e.g., allyl group protons at δ 5.0–6.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and chlorine coupling patterns .

- IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and confirm allyl substitution patterns, as used for structurally similar quinoline derivatives .

Q. How can stability under varying pH or temperature be assessed?

- Methodological Answer : Conduct accelerated stability studies using HPLC under controlled conditions (e.g., pH 3–9, 25–60°C). Monitor degradation products (e.g., dechlorination or allyl group oxidation) via mass spectrometry. For chloroquinoline analogs, acidic conditions often promote hydrolysis, while allyl groups may oxidize under basic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., allyl vs. benzyl) influence reactivity in cross-coupling reactions?

- Methodological Answer : Use Hammett σ constants or DFT calculations to predict substituent effects. For example, the electron-donating allyl group may enhance nucleophilic aromatic substitution at the 2-chloroquinoline core compared to electron-withdrawing groups. Experimental validation via kinetic studies (e.g., varying Pd catalyst loadings) is critical, as shown in analogous Pd-catalyzed quinoline syntheses .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme isoforms). Standardize protocols:

- Use a common cell line (e.g., HEK293T for VCP/p97 inhibition studies) and validate purity via LC-MS (>95%) .

- Compare IC₅₀ values under identical conditions. For chloroquinoline-diamine analogs, subtle structural changes (e.g., N4-substituent bulk) significantly alter target binding .

Q. What mechanistic insights exist for the allyl group’s role in modulating biological activity?

- Methodological Answer : The allyl group may enhance membrane permeability due to its hydrophobic nature, as observed in related quinoline-based inhibitors. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., VCP/p97 ATPase). Experimentally, truncate the allyl group to assess activity loss, as done in studies of dibenzylquinazoline-diamine analogs .

Q. How to design experiments for studying degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂ or cytochrome P450 enzyme systems. Analyze metabolites via UPLC-QTOF-MS. For chloroquinolines, oxidative cleavage of the allyl group and quinoline ring hydroxylation are common pathways . Use isotopic labeling (e.g., ¹³C-allyl) to track degradation intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.